N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Medicinal chemistry Building block selection

N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) class, a privileged kinase inhibitor scaffold that serves as an adenine-mimetic ATP-competitive pharmacophore. The compound features the pyrazolo[3,4-d]pyrimidine core with a morpholinopropyl substituent attached via the exocyclic 4-amino group, distinguishing it from both the unsubstituted 4-APP core (CAS 2380-63-4, LogP 0.52, MW 135.13) and the directly 4-morpholino-substituted analogs such as PP242.

Molecular Formula C12H18N6O
Molecular Weight 262.31 g/mol
Cat. No. B12474425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC12H18N6O
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=NC=NC3=C2C=NN3
InChIInChI=1S/C12H18N6O/c1(3-18-4-6-19-7-5-18)2-13-11-10-8-16-17-12(10)15-9-14-11/h8-9H,1-7H2,(H2,13,14,15,16,17)
InChIKeyORMSXBSRGQEJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Sourcing Guide for a 4-Aminopyrazolo[3,4-d]pyrimidine Building Block with Morpholinopropyl Modification


N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) class, a privileged kinase inhibitor scaffold that serves as an adenine-mimetic ATP-competitive pharmacophore [1]. The compound features the pyrazolo[3,4-d]pyrimidine core with a morpholinopropyl substituent attached via the exocyclic 4-amino group, distinguishing it from both the unsubstituted 4-APP core (CAS 2380-63-4, LogP 0.52, MW 135.13) [2] and the directly 4-morpholino-substituted analogs such as PP242 [3]. The morpholinopropylamino motif introduces a tertiary amine center separated from the heterocyclic core by a three-carbon linker, a structural feature that modulates basicity, lipophilicity, and hydrogen-bonding capacity relative to simpler 4-amino or 4-morpholino derivatives [4].

Why N-(3-Morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Interchanged with Other 4-APP or 4-Morpholino Analogs


The 4-aminopyrazolo[3,4-d]pyrimidine chemotype exhibits profound kinase selectivity divergence depending on the nature of the C4 substituent. Literature data demonstrate that 4-morpholino-pyrazolo[3,4-d]pyrimidines (e.g., PP242, compound 5u) achieve mTOR-selective inhibition with >200-fold selectivity over PI3Kα (mTOR IC50 = 8–9 nM; PI3Kα IC50 = 1962 nM) [1], whereas 4-amino-substituted variants (e.g., PP121) shift toward multi-tyrosine kinase profiles simultaneously inhibiting PDGFR (IC50 = 2 nM), Src (IC50 = 14 nM), Abl (IC50 = 18 nM), and mTOR (IC50 = 10 nM) . The morpholinopropylamino group at C4 occupies a distinct chemical space—the propyl linker decouples the morpholine ring from direct conjugation with the pyrimidine system while retaining the tertiary amine ionization center. This substitution pattern cannot be replicated by simple 4-amino (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 2380-63-4) or 4-morpholino analogs, and procurement of the incorrect 4-substituted variant will result in divergent kinase targeting, physicochemical properties, and synthetic utility [2]. Furthermore, the N1-unsubstituted nature of this compound preserves a reactive site for further derivatization that is blocked in N1-substituted clinical candidates such as PP121 (N1-cyclopentyl) and PCI-29732 (N1-cyclopentyl) [3].

N-(3-Morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differential Evidence Against Comparator Compounds


C4 Morpholinopropylamino vs. C4 Amino: Physicochemical Differentiation from the Unsubstituted 4-APP Core

The target compound carries a morpholinopropyl chain on the 4-amino group, which fundamentally alters physicochemical properties relative to the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine core (CAS 2380-63-4). The core scaffold has a reported LogP of 0.52 and polar surface area (PSA) of 80.48 Ų [1]. Addition of the morpholinopropyl group (estimated ΔLogP contribution approximately +1.3 units from the propyl linker plus the morpholine ring) shifts the compound into a more lipophilic range while simultaneously introducing a basic tertiary amine center (predicted morpholine pKa ~8.5) that can exist in both neutral and protonated states at physiological pH [2]. This dual character—enhanced lipophilicity from the carbon chain combined with ionization capacity from the morpholine—cannot be achieved with the unsubstituted 4-APP scaffold alone.

Physicochemical profiling Medicinal chemistry Building block selection

4-(Morpholinopropylamino) vs. 4-Morpholino Scaffolds: Divergent Kinase Selectivity Profiles Established by Class-Level SAR

Published structure-activity relationship (SAR) data establish that the C4 substituent on the pyrazolo[3,4-d]pyrimidine scaffold is a critical determinant of kinase selectivity. 4-Morpholino-substituted compounds (PP242 / Torkinib) are mTOR-selective inhibitors: mTOR IC50 = 8 nM with >10-fold selectivity over PI3Kδ and >100-fold over PI3Kα/β/γ (PI3Kα IC50 = 1960 nM, representing approximately 245-fold selectivity) . In contrast, 4-amino-substituted variants (PP121) exhibit broad multi-kinase inhibition across both tyrosine kinases and PI3K-family kinases: PDGFR IC50 = 2 nM, Hck IC50 = 8 nM, mTOR IC50 = 10 nM, VEGFR2 IC50 = 12 nM, Src IC50 = 14 nM, Abl IC50 = 18 nM . The target compound, bearing a 4-(morpholinopropylamino) group, represents a hybrid architecture: the amino linkage preserves the hydrogen-bond-donating NH that engages the kinase hinge region (mimicking the adenine exocyclic amine), while the morpholine ring, now tethered via a flexible propyl chain, may confer solubility advantages without dictating the same selectivity constraints as the directly-attached 4-morpholino group [1].

Kinase selectivity Structure-activity relationship mTOR inhibition Tyrosine kinase inhibition

N1-Unsubstituted Scaffold vs. N1-Substituted Analogs: Synthetic Accessibility and Divergent Derivatization Potential

The target compound is unsubstituted at the pyrazole N1 position, in contrast to clinically precedented analogs: PP121 bears an N1-cyclopentyl group, PCI-29732 carries an N1-cyclopentyl group, and PP2/PP3 feature an N1-phenyl substituent [1]. The N1-H tautomer of unsubstituted pyrazolo[3,4-d]pyrimidines exists in two major tautomeric forms in aqueous solution (1H-4-amino and 2H-4-amino, with an equilibrium ratio K[2H/1H] = 0.1 at 100 °C) [2]. This tautomeric equilibrium is absent in N1-alkylated analogs, meaning the target compound can, in principle, access both tautomeric states for differential hydrogen-bonding interactions with biological targets. From a synthetic procurement standpoint, the N1-unsubstituted scaffold permits direct N1-alkylation, N1-arylation, or N1-acylation to generate focused libraries—a derivatization avenue that is foreclosed in pre-functionalized N1-substituted analogs [3]. The morpholinopropyl group at C4 further serves as a solubility-enhancing handle that can be retained through subsequent N1/C3/C6 diversification steps.

Synthetic chemistry Building block Library synthesis Lead optimization

4-APP Core as Validated Adenosine Deaminase (ADA) Inhibitor Pharmacophore with Subnanomolar Potency Achievable

The 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) scaffold is a well-established adenosine deaminase (ADA) inhibitor pharmacophore. Da Settimo et al. (2005) demonstrated that 2-alkyl derivatives of 4-APP achieve ADA inhibitory constants (Ki) in the nanomolar to subnanomolar range, with the most potent compound (R)-3k displaying Ki = 0.053 nM—an activity approximately 21.5-fold more potent than the reference standard (+)-EHNA (Ki = 1.14 nM) [1]. The inhibitory potency scales with N-alkyl chain length, indicating that lipophilic substitution on the pyrazolo[3,4-d]pyrimidine core directly modulates target engagement. The target compound, bearing the morpholinopropyl chain at the 4-amino position (rather than N1/N2-alkyl substitution), represents a distinct substitution pattern within the same ADA-active pharmacophore, with the morpholinopropyl group potentially influencing both enzyme affinity and physicochemical properties relevant to cellular ADA inhibition assays .

Adenosine deaminase inhibition Enzyme inhibition Pharmacophore validation

Morpholinopropyl as Patent-Recognized Solubilizing Substituent on Pyrazolo[3,4-d]pyrimidines: Historical Precedent from US3350397

The morpholinopropyl group has explicit precedent as a substituent on the pyrazolo[3,4-d]pyrimidine scaffold in the patent literature. US Patent 3,350,397 (Norwich Pharma Co., 1967) specifically claims 4-amino-1-alkyl-6-(5-nitro-2-furyl)-1H-pyrazolo[3,4-d]pyrimidines wherein 'Y is an hydroxyalkyl, alkoxyalkyl, or morpholinopropyl group' as antibacterial chemotherapeutic agents [1]. This early recognition of the morpholinopropyl group as a pharmacologically acceptable substituent on the pyrazolo[3,4-d]pyrimidine core establishes a historical foundation for its use as a solubilizing or pharmacokinetic-modulating handle. More recently, morpholine-containing solubilizing groups have been systematically incorporated into kinase inhibitor scaffolds (including ROCK inhibitors) where they have been shown to simultaneously improve aqueous solubility while enhancing target potency and selectivity against closely related kinases . The morpholinopropyl chain thus represents a recognized strategy for balancing lipophilicity and aqueous solubility on the pyrazolo[3,4-d]pyrimidine template.

Patent evidence Solubilizing group Antibacterial Chemical space

N-(3-Morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Library Design: A Solubility-Enhanced 4-APP Building Block with Free N1 for Divergent Derivatization

Medicinal chemistry teams constructing focused kinase inhibitor libraries can deploy this compound as a central building block for N1-diversification campaigns. Unlike N1-substituted comparators (PP121, PCI-29732, PP2), the unsubstituted N1 position permits systematic exploration of alkyl, aryl, heteroaryl, and acyl substituents [1]. The morpholinopropyl chain at C4 provides a built-in solubilizing group—a strategy validated in kinase inhibitor optimization programs where morpholine-containing appendages have been shown to improve aqueous solubility without compromising target engagement [2]. The 4-aminopyrazolo[3,4-d]pyrimidine core engages the kinase hinge region through adenine-mimetic hydrogen bonding, and SAR studies confirm that C4-substituent identity fundamentally determines kinase selectivity profile [3].

Adenosine Deaminase (ADA) Inhibitor Lead Optimization: Morpholinopropyl-Modified 4-APP Scaffold

The 4-aminopyrazolo[3,4-d]pyrimidine chemotype has demonstrated subnanomolar ADA inhibitory potency (best reported Ki = 0.053 nM) with SAR indicating that lipophilic substitution pattern directly modulates enzyme affinity [1]. The morpholinopropyl group on the target compound represents a distinct substitution topology (C4-exocyclic amine modification) compared to the N1/N2-alkyl series characterized by Da Settimo et al. This provides an opportunity to explore whether morpholinopropyl substitution at the 4-amino position enhances or maintains ADA inhibitory activity while potentially improving aqueous solubility through the ionizable morpholine moiety—a property not available in the purely alkyl-substituted ADA inhibitor series.

Dual Src-Abl Inhibitor Scaffold Exploration: Bridging 4-Amino and Morpholino Chemotypes

The 4-amino-substituted pyrazolo[3,4-d]pyrimidine class has been established as dual Src-Abl inhibitors by the Botta/Schenone group, with demonstrated activity in reducing SaOS-2 osteosarcoma cell growth and inhibiting Src phosphorylation in cell-free assays [1]. Concurrently, 4-morpholino-substituted analogs have been optimized for mTOR-selective inhibition [2]. The target compound, bearing a morpholinopropylamino group, structurally bridges these two classes and may exhibit a hybrid kinase inhibition profile. Researchers investigating kinase polypharmacology or seeking starting points for dual mTOR/Src inhibition can use this compound to probe whether the morpholinopropyl linker enables engagement of both mTOR (favored by morpholino character) and Src/Abl (favored by 4-amino character) kinase active sites.

Antibacterial Pyrazolo[3,4-d]pyrimidine Derivatization: Morpholinopropyl-Substituted Scaffold for C6 Functionalization

US Patent 3,350,397 explicitly claims morpholinopropyl as a valid Y-substituent on 4-amino-6-(5-nitro-2-furyl)-1H-pyrazolo[3,4-d]pyrimidines with antibacterial chemotherapeutic activity [1]. The target compound, bearing the morpholinopropyl group on the 4-amino position and lacking C6 substitution, provides a platform for introducing diverse C6 substituents (aryl, heteroaryl, alkenyl, alkynyl) to generate novel antibacterial candidates within the patented chemotype space. The N1 position remains available for additional modification, enabling systematic exploration of N1/C6 substitution patterns while retaining the morpholinopropyl solubilizing element.

Quote Request

Request a Quote for N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.